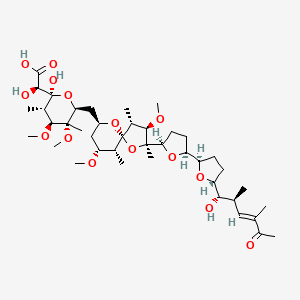
Arenaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arenaric acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Arenavirus Replication
Arenaric acid, specifically in the form of lauric acid, has been found effective in inhibiting the replication of Junin virus (JUNV), an arenavirus. Lauric acid demonstrates a dose-dependent reduction in virus yields without negatively impacting cell viability. It inhibits a late maturation stage in the replicative cycle of JUNV, affecting the expression of viral glycoproteins in the plasma membrane. This inhibition is linked to the stimulation of triacylglycerol cell content, which in turn decreases the insertion of viral glycoproteins into the plasma membrane, thereby inhibiting JUNV maturation and release (Bartolotta et al., 2001).
Impact on Immune Response to Arenaviruses
Arenaric acid has been shown to interact with components of the immune system in response to arenaviruses. Specifically, the Z proteins of New World arenaviruses bind to the retinoic acid-inducible gene I product (RIG-I), a cellular sensor of RNA virus infection. This binding results in downregulation of the interferon-beta response, indicating that arenavirus Z proteins can inhibit the RIG-I signaling pathway and prevent the transcriptional induction of interferon-beta (Fan et al., 2009).
Enhancement of Heat Tolerance in Plants
In a study involving γ-aminobutyric acid (GABA), a non-protein amino acid, it was found that increased GABA could improve heat tolerance in creeping bentgrass. While not directly related to arenaric acid, this research highlights the potential of certain amino acids in enhancing plant stress responses and may provide insights into the broader applications of similar compounds in plant physiology (Li et al., 2016).
Eigenschaften
Produktname |
Arenaric acid |
|---|---|
Molekularformel |
C41H68O15 |
Molekulargewicht |
801 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(E,1S,2S)-1-hydroxy-2,4-dimethyl-5-oxohex-3-enyl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C41H68O15/c1-20(25(6)42)17-21(2)33(43)29-14-13-27(52-29)28-15-16-31(53-28)39(8)36(50-11)24(5)41(56-39)22(3)30(48-9)18-26(54-41)19-32-38(7,51-12)35(49-10)23(4)40(47,55-32)34(44)37(45)46/h17,21-24,26-36,43-44,47H,13-16,18-19H2,1-12H3,(H,45,46)/b20-17+/t21-,22+,23-,24+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,38-,39+,40-,41-/m0/s1 |
InChI-Schlüssel |
QONCEXQYFKDJCY-HTJGIZBOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@H](O[C@@]12[C@@H]([C@H]([C@@](O2)(C)[C@H]3CC[C@H](O3)[C@H]4CC[C@@H](O4)[C@H]([C@@H](C)/C=C(\C)/C(=O)C)O)OC)C)C[C@H]5[C@]([C@H]([C@@H]([C@](O5)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC |
Kanonische SMILES |
CC1C(CC(OC12C(C(C(O2)(C)C3CCC(O3)C4CCC(O4)C(C(C)C=C(C)C(=O)C)O)OC)C)CC5C(C(C(C(O5)(C(C(=O)O)O)O)C)OC)(C)OC)OC |
Synonyme |
arenaric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



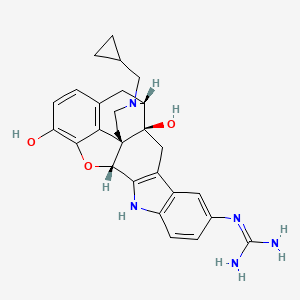
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

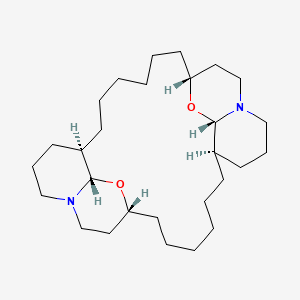
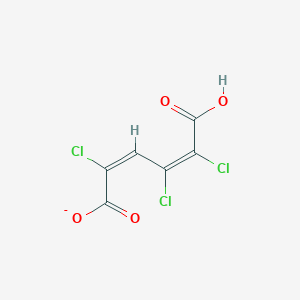



![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

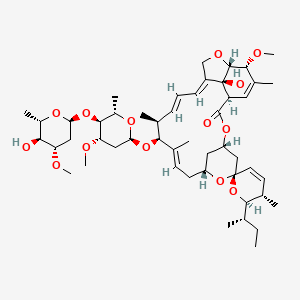
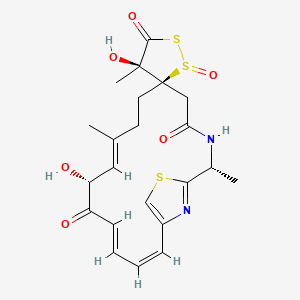
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)